

Application Notes and Protocols for AZD7545 in Cell Culture Experiments

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Compound of Interest

Compound Name: AZD7545

Cat. No.: B15615159

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Introduction

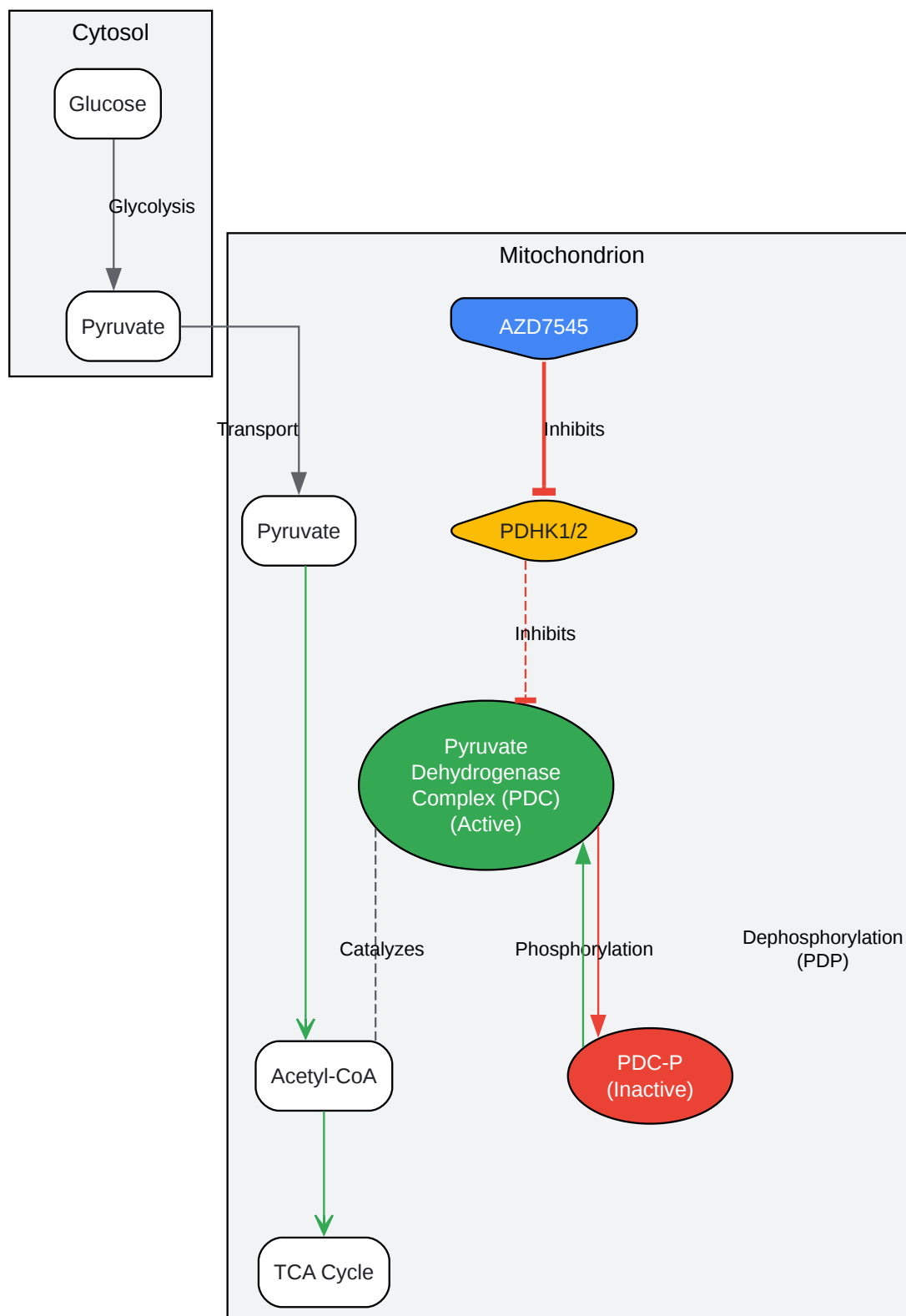
AZD7545 is a potent and selective small-molecule inhibitor of Pyruvate Dehydrogenase Kinase (PDK), with particular activity against isoforms PDHK1 and PDHK2.[1][2][3][4] PDKs are key regulatory enzymes that phosphorylate and inactivate the Pyruvate Dehydrogenase Complex (PDC).[1][5] The PDC is a critical mitochondrial multi-enzyme complex that links glycolysis to the tricarboxylic acid (TCA) cycle by catalyzing the irreversible conversion of pyruvate to acetyl-CoA.[1][3] By inhibiting PDHK, **AZD7545** prevents the inactivation of the PDC, leading to its activation and an increase in glucose oxidation.[1][6] This modulation of cellular metabolism has made **AZD7545** a valuable tool for research in metabolic diseases, such as type 2 diabetes, and oncology.[4][5]

These application notes provide detailed protocols for the use of **AZD7545** in cell culture experiments, guidance on data interpretation, and a summary of its pharmacological properties.

Mechanism of Action

AZD7545 is a non-ATP competitive inhibitor of PDHK.[1][7] It binds to the lipoyl-binding pocket of the kinase, disrupting the interaction between PDHK and the dihydrolipoyl transacetylase (E2) component of the PDC.[1][2] This prevents the phosphorylation and subsequent

inactivation of the E1 α subunit of the PDC.[1][5] The resulting sustained activity of the PDC enhances the flux of pyruvate into the TCA cycle for oxidative phosphorylation.



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Caption: **AZD7545** inhibits PDHK, activating the PDC and promoting pyruvate to acetyl-CoA conversion.

Quantitative Data

The following tables summarize the in vitro and cellular activities of **AZD7545**.

Table 1: In Vitro Inhibitory Activity of **AZD7545** against PDHK Isoforms

Target Isoform	Parameter	Value	Reference
PDHK1	IC ₅₀	36.8 nM	[1][2]
PDHK2	IC ₅₀	6.4 nM	[1][2][3]
PDHK3	IC ₅₀	600 nM	[1][8]
PDHK4	Activity	Stimulatory at >10 nM	[1][2]

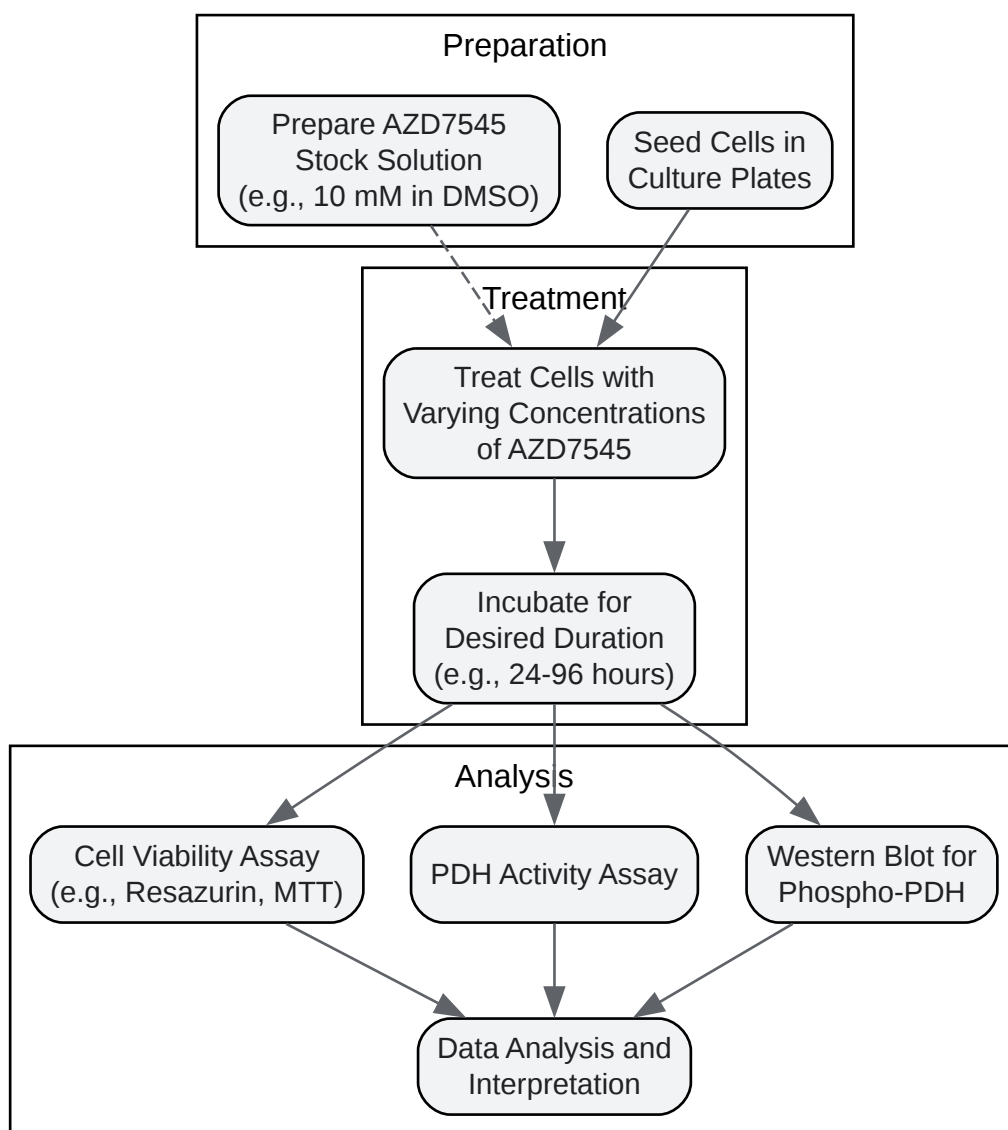
Table 2: Cellular and In Vivo Activity of **AZD7545**

Experimental System	Parameter	Value	Reference
Recombinant human PDHK2	EC ₅₀ (PDH activity)	5.2 nM	[1][6]
Primary rat hepatocytes	EC ₅₀ (pyruvate oxidation)	105 nM	[1][2][6]
Wistar rats (liver)	% Active PDH (30 mg/kg)	24.7% (control) vs. 70.3% (treated)	[6][9]
Wistar rats (skeletal muscle)	% Active PDH (30 mg/kg)	21.1% (control) vs. 53.3% (treated)	[6][9]
Obese Zucker rats	Postprandial blood glucose	Elimination of elevation	[5][6]

Experimental Protocols

Protocol 1: General Cell Culture Experiment with AZD7545

This protocol provides a general workflow for treating cultured cells with **AZD7545** and assessing its effects on cell viability and PDH activity.



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Caption: General experimental workflow for cell-based assays with **AZD7545**.

Materials:

- Cultured cells of interest
- **AZD7545** powder
- Dimethyl sulfoxide (DMSO), cell culture grade
- Complete cell culture medium
- Sterile microcentrifuge tubes
- Multi-well cell culture plates (e.g., 96-well)
- Phosphate-buffered saline (PBS)
- Reagents for downstream analysis (e.g., cell viability assay kit, PDH activity assay kit)

Procedure:

- Stock Solution Preparation:
 - Prepare a 10 mM stock solution of **AZD7545** in DMSO.[\[10\]](#)
 - Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
 - Store the stock solution at -20°C for up to one month or -80°C for up to a year.[\[2\]](#)
- Cell Seeding:
 - Harvest and count cells using a hemocytometer or automated cell counter.
 - Seed cells in a multi-well plate at a density appropriate for the cell type and duration of the experiment. For a 96-well plate, a density of 3,000-5,000 cells per well is often used.[\[11\]](#)
 - Incubate the plate overnight to allow for cell attachment.[\[11\]](#)
- Compound Treatment:

- Prepare serial dilutions of **AZD7545** in complete cell culture medium from the stock solution. A typical concentration range to test is 10 nM to 10 μ M.[\[9\]](#)
- Include a vehicle control (DMSO) at the same final concentration as in the highest **AZD7545** treatment group.
- Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of **AZD7545** or the vehicle control.[\[11\]](#)
- Incubation:
 - Incubate the cells for the desired treatment period (e.g., 24, 48, 72, or 96 hours), depending on the endpoint being measured.[\[10\]](#)[\[11\]](#)
- Downstream Analysis:
 - Proceed with the desired assay to assess the effects of **AZD7545**. This could include:
 - Cell Viability/Proliferation Assay: Use assays such as Resazurin or MTT to determine the effect of **AZD7545** on cell viability.[\[11\]](#)
 - PDH Activity Assay: Measure the activity of the PDC in cell lysates to confirm the mechanism of action of **AZD7545**.[\[9\]](#)
 - Western Blotting: Analyze the phosphorylation status of the PDH E1 α subunit as a direct indicator of PDHK activity.[\[8\]](#)

Protocol 2: PDH Activity Measurement in Cultured Cells

This protocol outlines the measurement of PDH activity in cell lysates following treatment with **AZD7545** using a colorimetric assay.

Materials:

- Cells treated with **AZD7545** as described in Protocol 1
- Ice-cold PBS

- Ice-cold PDH Assay Buffer (commercial kits are available)
- Protease and phosphatase inhibitors
- Cell scraper
- Pre-chilled microcentrifuge tubes
- 96-well plate
- Microplate reader

Procedure:

- Sample Preparation (Cell Lysate):
 - After **AZD7545** treatment, aspirate the culture medium and wash the cells twice with ice-cold PBS.[\[9\]](#)
 - Add ice-cold PDH Assay Buffer supplemented with protease and phosphatase inhibitors to the cells.
 - Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[\[9\]](#)
 - Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C.
 - Collect the supernatant, which contains the soluble proteins, including the PDH complex, and keep it on ice.[\[9\]](#)
 - Determine the protein concentration of each lysate using a BCA assay.[\[9\]](#)
- PDH Activity Assay:
 - Add a standardized amount of protein from each cell lysate (e.g., 20-50 µg) to individual wells of a 96-well plate.[\[9\]](#)
 - Prepare a master mix containing PDH Assay Buffer, pyruvate, cofactors (e.g., NAD⁺, CoA), and a colorimetric probe according to the assay kit manufacturer's instructions.

- Initiate the reaction by adding the master mix to each well.
- Immediately place the plate in a microplate reader and measure the change in absorbance over time at the appropriate wavelength (e.g., for NADH production).^{[8][9]}
- Data Analysis:
 - Calculate the rate of the reaction for each sample.
 - Normalize the PDH activity to the protein concentration of each lysate.
 - Compare the PDH activity in **AZD7545**-treated cells to the vehicle-treated control cells.

Conclusion

AZD7545 is a selective and potent inhibitor of PDHK1 and PDHK2, making it a critical tool for investigating the role of the Pyruvate Dehydrogenase Complex in cellular metabolism. The protocols outlined in these application notes provide a framework for utilizing **AZD7545** in cell culture experiments to explore its effects on various cellular processes. Careful experimental design, including appropriate controls and concentration ranges, is essential for obtaining robust and reproducible data.

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